Ethyl 5-(4-oxocyclohex-2-en-1-yl)pentanoate
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Overview
Description
Ethyl 5-(4-oxocyclohex-2-en-1-yl)pentanoate is an organic compound with the molecular formula C13H20O3 and a molecular weight of 224.303 g/mol . It is a derivative of cyclohexenone and is characterized by the presence of an ester functional group. This compound is used in various chemical syntheses and research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-(4-oxocyclohex-2-en-1-yl)pentanoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl 5-iodopentanoate with 4-oxocyclohex-2-en-1-yl magnesium bromide under controlled conditions . The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale organic synthesis techniques. These methods may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, often involving catalysts and solvents that are easily recyclable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-oxocyclohex-2-en-1-yl)pentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted esters or acids.
Scientific Research Applications
Ethyl 5-(4-oxocyclohex-2-en-1-yl)pentanoate is utilized in numerous scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Applied in the production of fine chemicals, fragrances, and other specialty products.
Mechanism of Action
The mechanism of action of Ethyl 5-(4-oxocyclohex-2-en-1-yl)pentanoate involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, influencing biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(4-methyl-3-cyclohexen-1-yl)pentanoate
- Ethyl 5-(2-oxocycloheptyl)pentanoate
- Ethyl 2-cyano-3-oxo-5-phenyl-4-pentenoate
Uniqueness
Ethyl 5-(4-oxocyclohex-2-en-1-yl)pentanoate is unique due to its specific structural features, such as the presence of both an ester and a cyclohexenone moiety. This combination allows for diverse reactivity and makes it a valuable compound in synthetic chemistry .
Properties
CAS No. |
81842-29-7 |
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Molecular Formula |
C13H20O3 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
ethyl 5-(4-oxocyclohex-2-en-1-yl)pentanoate |
InChI |
InChI=1S/C13H20O3/c1-2-16-13(15)6-4-3-5-11-7-9-12(14)10-8-11/h7,9,11H,2-6,8,10H2,1H3 |
InChI Key |
UDVXXKZTSBGMEF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCC1CCC(=O)C=C1 |
Origin of Product |
United States |
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